molecular formula C15H19NO3 B2672927 3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one CAS No. 1022706-42-8

3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2672927
CAS No.: 1022706-42-8
M. Wt: 261.321
InChI Key: LDDBHMKYYVSURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one” is a unique chemical compound with the empirical formula C15H19NO3 . It has a molecular weight of 261.32 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 261.32 , but other properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Research has highlighted the significance of hydrogen bonding in anticonvulsant enaminones, noting the crystal structures of similar compounds. These studies reveal that cyclohexene rings adopt sofa conformations, with hydrogen bonds forming infinite chains of molecules, indicating potential applications in understanding drug interactions and designing new pharmaceuticals (Kubicki et al., 2000).

Fluorescent Probes

Another study focused on developing new polythiophene-based conjugated polymers for sensing applications, showing high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. This suggests possible applications in environmental monitoring and chemical sensing (Guo et al., 2014).

Synthesis of Unusual Heterocycles

Further research has led to the synthesis of dimedone-annelated unusual heterocycles, showing the versatility of enaminone derivatives in creating novel organic compounds with potential applications in materials science and pharmacology (Majumdar & Samanta, 2001).

Supramolecular Chemistry

Investigations into the self-assembly of hydrogen-bonded secondary enaminones into supramolecular catemers offer insights into crystal engineering and the design of new materials with specific properties (Bertolasi et al., 1998).

Molecular and Crystal Structure Studies

Molecular and crystal structure studies of related compounds have been conducted to examine intermolecular interactions, contributing to the field of crystallography and aiding in the design of drugs and materials with desired physical properties (Taffenko et al., 1994).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, the safety and hazards associated with this compound are not well-documented and should be investigated further.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylamino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-18-14-7-6-11(8-15(14)19-2)10-16-12-4-3-5-13(17)9-12/h6-9,16H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDBHMKYYVSURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=O)CCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.